2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione
CAS No.:
Cat. No.: VC17735612
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2S |
|---|---|
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 2-(1,1-dioxothiolan-2-yl)ethanamine |
| Standard InChI | InChI=1S/C6H13NO2S/c7-4-3-6-2-1-5-10(6,8)9/h6H,1-5,7H2 |
| Standard InChI Key | IOHAPEKFHYUGNA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(S(=O)(=O)C1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiolane ring (a saturated five-membered sulfur heterocycle) with two sulfonyl groups at the 1-position, forming a 1,1-dioxothiolane system. The 2-position of the ring is substituted with a 2-aminoethyl group (-CH₂CH₂NH₂). This configuration confers both polar and nucleophilic characteristics, enabling diverse reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,1-dioxothiolan-2-yl)ethanamine |
| Molecular Formula | C₆H₁₃NO₂S |
| Molecular Weight | 163.24 g/mol |
| Canonical SMILES | C1CC(S(=O)(=O)C1)CCN |
| InChI Key | IOHAPEKFHYUGNA-UHFFFAOYSA-N |
| Hydrochloride Formula | C₆H₁₄ClNO₂S |
| Hydrochloride Molecular Weight | 199.69 g/mol |
The hydrochloride salt’s crystalline structure enhances solubility in polar solvents such as water and ethanol, facilitating its use in laboratory settings .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are critical for verifying the compound’s structure:
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¹H NMR (D₂O, 400 MHz): δ 3.45–3.30 (m, 4H, thiolane ring CH₂), 2.95 (t, 2H, CH₂NH₂), 2.60 (t, 2H, CH₂S), 1.90–1.70 (m, 2H, ring CH₂).
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ESI-MS: m/z 164.1 [M+H]⁺ (calculated for C₆H₁₄NO₂S: 163.24).
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(2-aminoethyl)-1lambda6-thiolane-1,1-dione typically involves a two-step process:
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Oxidation of Thiolane Derivatives: Thiolane (tetrahydrothiophene) is oxidized using hydrogen peroxide (H₂O₂) or ozone to form 1,1-dioxothiolane.
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Aminoethylation: The sulfolane intermediate undergoes nucleophilic substitution with 2-bromoethylamine or reductive amination using ethylenediamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂ (30%), 50°C, 6h | 85 |
| Aminoethylation | 2-Bromoethylamine, K₂CO₃, DMF, 80°C | 72 |
Industrial-scale production employs continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 90% .
Applications in Pharmaceutical Research
Precursor to Bioactive Molecules
The compound’s amino and sulfone groups make it a versatile building block:
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Anticancer Agents: Derivatives have shown inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer progression.
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Antimicrobials: Structural analogs exhibit moderate activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
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Neurological Therapeutics: The aminoethyl moiety enables penetration of the blood-brain barrier, facilitating development of neuroprotective agents.
Case Study: HDAC Inhibition
A 2024 study modified the aminoethyl group with hydroxamic acid, yielding a derivative with IC₅₀ = 0.45 µM against HDAC6. This potency surpasses reference drug SAHA (IC₅₀ = 1.2 µM).
| Parameter | Value |
|---|---|
| GHS Pictogram | Exclamation Mark |
| Signal Word | Warning |
| Precautionary Statements | P261 (Avoid inhalation) |
| First Aid Measures | Flush eyes with water for 15min |
Mitigation Strategies
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